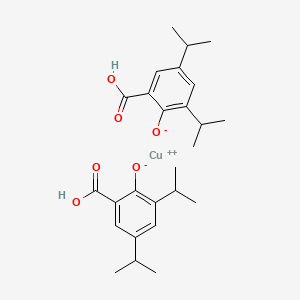

Copper bis-3,5-diisopropylsalicylate

Vue d'ensemble

Description

Copper bis-3,5-diisopropylsalicylate is a compound with the molecular formula C26H34CuO6 . It is a lipophilic water-insoluble binuclear complex . This compound has attracted interest due to its wide range of pharmacological activities .

Molecular Structure Analysis

The molecular weight of Copper bis-3,5-diisopropylsalicylate is 506.1 g/mol . The IUPAC name for this compound is copper;2-carboxy-4,6-di(propan-2-yl)phenolate . The InChI and Canonical SMILES for this compound are also available .Physical And Chemical Properties Analysis

Copper bis-3,5-diisopropylsalicylate has a molecular weight of 506.1 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds .Applications De Recherche Scientifique

Anti-Diabetic Activity

Copper bis-3,5-diisopropylsalicylate has been shown to decrease hyperglycemia in diabetic rats, suggesting its potential use in managing diabetes by reducing blood sugar levels and protecting against DNA damage associated with the condition .

Analgesic Effects

This compound exhibits analgesic properties, which could be beneficial in developing new pain management therapies .

Antioxidative Properties

It has antioxidative capabilities, acting as a radical scavenger and electron acceptor, which could be useful in preventing oxidative stress-related diseases .

Immunomodulatory Effects

The compound has immunomodulatory activities, indicating possible applications in regulating immune responses .

Anti-Fibrotic Uses

Its anti-fibrotic activity suggests potential in treating fibrotic diseases, where tissue scarring is a major concern .

Anticancer Chemotherapeutic Potential

There is evidence of anticancer chemotherapeutic activities, which could lead to new treatments for various cancers .

Radioprotective Efficacy

Copper bis-3,5-diisopropylsalicylate has been suggested as an effective, non-toxic radioprotectant in mice exposed to gamma radiation, which could have implications for protecting against radiation damage in humans .

Inhibition of Protein Kinase C

The compound inhibits protein kinase C, which is involved in various cellular processes including cell differentiation and growth. This inhibition could be leveraged in research related to these cellular functions .

Mécanisme D'action

Target of Action

Copper bis-3,5-diisopropylsalicylate primarily targets protein kinase C in rat liver . It also interacts with bronchoalveolar cells, neutrophils, macrophages, and lymphocytes .

Mode of Action

Copper bis-3,5-diisopropylsalicylate inhibits protein kinase C in rat liver and reduces the activity of TPA stimulated protein kinase C . It also increases levels of bronchoalveolar cells and neutrophils, decreases levels of macrophages and lymphocytes .

Biochemical Pathways

Copper bis-3,5-diisopropylsalicylate affects the biochemical pathways related to inflammation and oxidative stress . It has been shown to have anti-inflammatory activity and to catalyze the disproportionation of superoxide .

Pharmacokinetics

It is known that copper bis-3,5-diisopropylsalicylate is a low molecular weight lipid-soluble complex , which suggests it may have good bioavailability.

Result of Action

Copper bis-3,5-diisopropylsalicylate suppresses the development of lung fibrosis in animal models . It also decreases tumor growth and increases survival rates in animal models of mammary cancer . Furthermore, it has been found to have a protective effect against streptozotocin-induced diabetes mellitus in rats .

Safety and Hazards

Propriétés

IUPAC Name |

copper;2-carboxy-4,6-di(propan-2-yl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H18O3.Cu/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h2*5-8,14H,1-4H3,(H,15,16);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBRFTMKVUPWQT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34CuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21246-18-4 (Parent) | |

| Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21246-18-4, 57636-92-7 | |

| Record name | Bis[2-(hydroxy-κO)-3,5-bis(1-methylethyl)benzoato-κO]copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21246-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

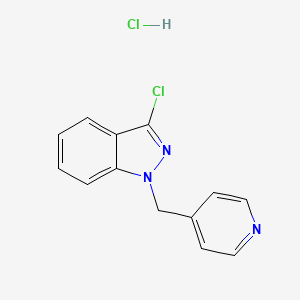

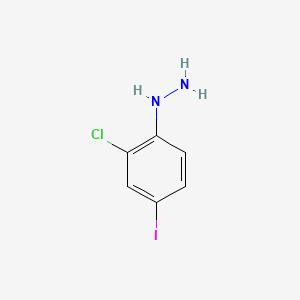

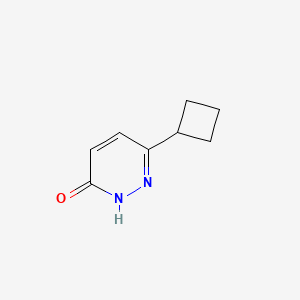

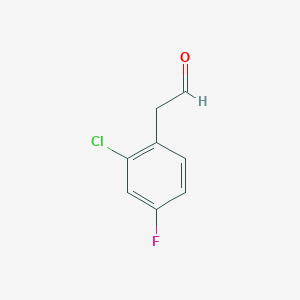

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1423787.png)

![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)